Cas no 37545-92-9 (1-Oxaspiro[2.5]octane,2-phenyl-)

1-Oxaspiro[2.5]octane, 2-phenyl- is a spirocyclic ether compound characterized by its unique structural framework, combining a phenyl-substituted oxirane ring fused to a cyclohexane moiety. This configuration imparts notable steric and electronic properties, making it a valuable intermediate in synthetic organic chemistry. Its spirocyclic structure enhances rigidity, which can be advantageous in the design of complex molecules, particularly in pharmaceuticals and agrochemicals. The compound's reactivity, influenced by the strained oxirane ring, allows for selective ring-opening reactions, enabling diverse functionalization. Its stability and synthetic versatility make it suitable for applications in asymmetric synthesis and materials science.
1-Oxaspiro[2.5]octane,2-phenyl- structure
37545-92-9 structure
商品名:1-Oxaspiro[2.5]octane,2-phenyl-
CAS番号:37545-92-9
MF:C13H16O
メガワット:188.26554
MDL:MFCD11226354
CID:318663
PubChem ID:254814

1-Oxaspiro[2.5]octane,2-phenyl- 化学的及び物理的性質

名前と識別子

    • 1-Oxaspiro[2.5]octane,2-phenyl-
    • 2-Phenyl-1-oxaspiro(2.5)octane
    • 2-Phenyl-1-oxaspiro[2.5]octan
    • 2-Phenyl-1-oxaspiro[2.5]octane
    • NSC79438
    • 1-Oxaspiro[2.5]octane, 2-phenyl-
    • MFCD11226354
    • 1-phenyl-2-oxaspiro[2.5]octane
    • AKOS005256670
    • 37545-92-9
    • SCHEMBL4289634
    • 2-Phenyl-1-oxaspiro[2.5]octane #
    • 2-Phenyl-1-oxa-spiro[2.5]octane
    • F88315
    • NCIOpen2_000746
    • NSC-79438
    • NSC 79438
    • DS-003137
    • MDL: MFCD11226354
    • インチ: InChI=1S/C13H16O/c1-3-7-11(8-4-1)12-13(14-12)9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2
    • InChIKey: NEVVTFWFRCKGLF-UHFFFAOYSA-N
    • ほほえんだ: C1(C2C3(CCCCC3)O2)C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 188.12018
  • どういたいしつりょう: 188.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.07
  • ふってん: 301.1°C at 760 mmHg
  • フラッシュポイント: 131.5°C
  • 屈折率: 1.563
  • PSA: 12.53

1-Oxaspiro[2.5]octane,2-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM560538-50mg
2-Phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
50mg
$693 2024-07-17
Chemenu
CM560538-100mg
2-Phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
100mg
$1300 2024-07-17
Chemenu
CM560538-5g
2-Phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
5g
$3933 2023-03-07
abcr
AB424988-1g
2-Phenyl-1-oxaspiro[2.5]octane; .
37545-92-9
1g
€751.00 2025-02-20
1PlusChem
1P00JWS1-100mg
2-phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
100mg
$998.00 2024-05-04
1PlusChem
1P00JWS1-50mg
2-phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
50mg
$554.00 2024-05-04
eNovation Chemicals LLC
Y1238266-50mg
2-phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
50mg
$535 2025-02-19
eNovation Chemicals LLC
Y1238266-100mg
2-phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
100mg
$1010 2025-02-28
Chemenu
CM560538-10g
2-Phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
10g
$5896 2023-03-07
eNovation Chemicals LLC
Y1238266-50mg
2-phenyl-1-oxaspiro[2.5]octane
37545-92-9 95%+
50mg
$535 2024-06-06

1-Oxaspiro[2.5]octane,2-phenyl- 関連文献

1-Oxaspiro[2.5]octane,2-phenyl-に関する追加情報

Recent Advances in the Study of 1-Oxaspiro[2.5]octane,2-phenyl- (CAS: 37545-92-9) in Chemical Biology and Pharmaceutical Research

The compound 1-Oxaspiro[2.5]octane,2-phenyl- (CAS: 37545-92-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic challenges and innovative approaches to producing 1-Oxaspiro[2.5]octane,2-phenyl-. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis method, achieving high enantioselectivity and yield. This breakthrough is particularly relevant for the development of chiral pharmaceuticals, where the stereochemistry of the spirocyclic core can significantly influence biological activity.

In terms of biological activity, preliminary screening results published in Bioorganic & Medicinal Chemistry Letters (2024) indicate that derivatives of 37545-92-9 show promising inhibitory effects against several kinase targets implicated in inflammatory diseases. The unique spirocyclic structure appears to confer both metabolic stability and target specificity, making it an attractive scaffold for further medicinal chemistry optimization.

Structural analysis using X-ray crystallography (Acta Crystallographica Section E, 2023) has provided valuable insights into the conformational preferences of 1-Oxaspiro[2.5]octane,2-phenyl-. These structural studies are informing rational drug design efforts, particularly in the development of allosteric modulators for G-protein coupled receptors (GPCRs). The spirocyclic constraint appears to stabilize bioactive conformations while limiting off-target interactions.

Recent computational studies (Journal of Chemical Information and Modeling, 2024) have employed molecular dynamics simulations to investigate the binding modes of 37545-92-9 derivatives with various biological targets. These in silico approaches are accelerating lead optimization by predicting ADMET properties and guiding synthetic efforts toward the most promising derivatives.

In the pharmaceutical development pipeline, two companies have recently disclosed preclinical programs utilizing 1-Oxaspiro[2.5]octane,2-phenyl- as a core structure. One application focuses on CNS disorders, leveraging the compound's ability to cross the blood-brain barrier, while another explores its potential as an antiviral agent based on its interaction with viral polymerase proteins.

Future research directions highlighted in recent review articles emphasize the need for comprehensive toxicological profiling and further exploration of structure-activity relationships. The unique properties of this spirocyclic scaffold suggest it may have broader applications in drug discovery beyond the current areas of investigation, particularly in targeted protein degradation and covalent inhibitor design.

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